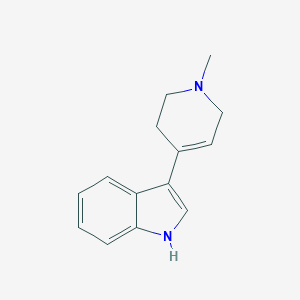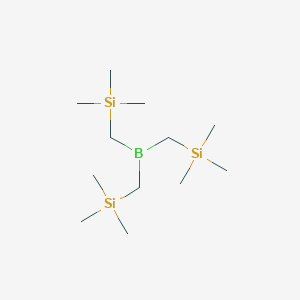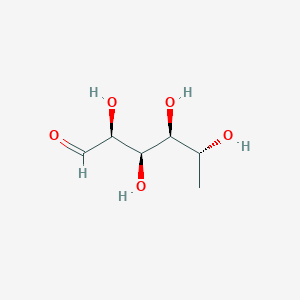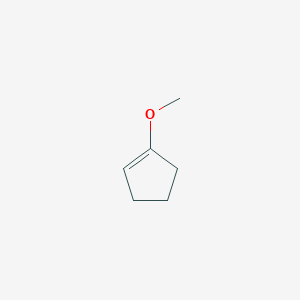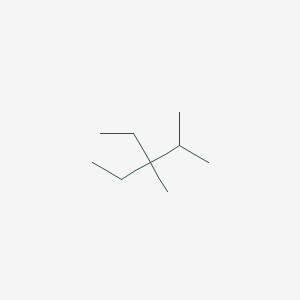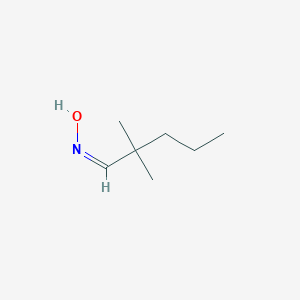
2,2-Dimethylpentanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpentanal oxime, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and environmental science.
Wirkmechanismus
2,2-Dimethylpentanal oxime acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of action involves the formation of a nitroxide radical, which is a stable and unreactive species. The nitroxide radical can then be detected by ESR spectroscopy, providing valuable information about the nature and concentration of free radicals in biological systems.
Biochemische Und Physiologische Effekte
2,2-Dimethylpentanal oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,2-Dimethylpentanal oxime can scavenge free radicals and prevent oxidative damage to cells and tissues, reducing the risk of various diseases such as cancer and cardiovascular disease. 2,2-Dimethylpentanal oxime can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2,2-Dimethylpentanal oxime has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethylpentanal oxime has several advantages for lab experiments, including its ability to trap and detect free radicals, its stability, and its low toxicity. However, 2,2-Dimethylpentanal oxime also has some limitations, such as its limited solubility in water and its potential to react with other molecules in biological systems, which may affect the accuracy of the results obtained.
Zukünftige Richtungen
There are several future directions for the use of 2,2-Dimethylpentanal oxime in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs that can target free radicals and reduce oxidative stress and inflammation in the body. 2,2-Dimethylpentanal oxime can also be used to study the role of free radicals in aging and age-related diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2,2-Dimethylpentanal oxime can be used to study the effects of environmental toxins and pollutants on biological systems, providing valuable information for environmental science and public health.
Synthesemethoden
2,2-Dimethylpentanal oxime can be synthesized by reacting 2,2-dimethylpentanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields 2,2-Dimethylpentanal oxime, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpentanal oxime has been widely used in scientific research due to its ability to trap and detect free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's disease. 2,2-Dimethylpentanal oxime can trap free radicals by forming stable adducts, which can be detected by electron spin resonance (ESR) spectroscopy. This technique has been used to study the role of free radicals in various biological processes, such as oxidative stress, inflammation, and aging.
Eigenschaften
CAS-Nummer |
16519-70-3 |
|---|---|
Produktname |
2,2-Dimethylpentanal oxime |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |
InChI-Schlüssel |
LNLOTMFTGPRANI-VURMDHGXSA-N |
Isomerische SMILES |
CCCC(C)(C)/C=N\O |
SMILES |
CCCC(C)(C)C=NO |
Kanonische SMILES |
CCCC(C)(C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



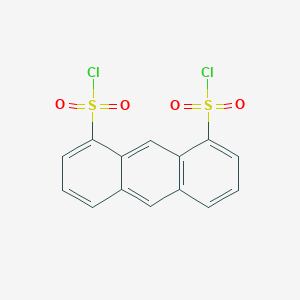
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
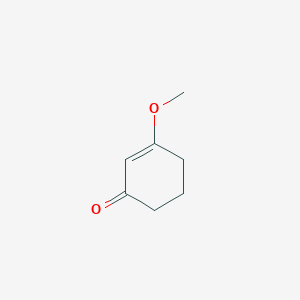
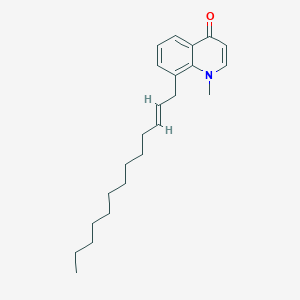
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
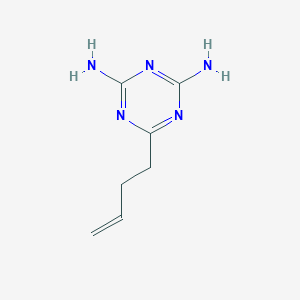
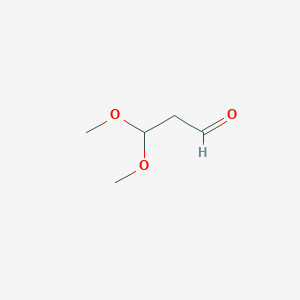
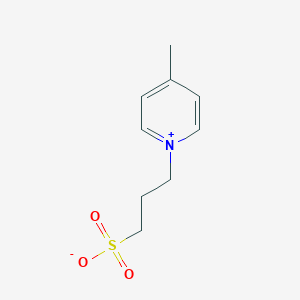
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
